molecular formula C11H11NO3 B13332506 2-(5-Cyano-2-methoxyphenyl)propanoic acid

2-(5-Cyano-2-methoxyphenyl)propanoic acid

Cat. No.: B13332506
M. Wt: 205.21 g/mol
InChI Key: FEQCKPARFIPCFY-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-methoxyphenyl)propanoic acid is an organic compound with a molecular formula of C11H11NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-2-methoxyphenyl)propanoic acid typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the cyano group.

    Alkylation: The resulting compound is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(5-Hydroxy-2-methoxyphenyl)propanoic acid.

    Reduction: 2-(5-Amino-2-methoxyphenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Cyano-2-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)propanoic acid
  • 2-(5-Methoxy-2-nitrophenyl)propanoic acid
  • 2-(5-Amino-2-methoxyphenyl)propanoic acid

Uniqueness

2-(5-Cyano-2-methoxyphenyl)propanoic acid is unique due to the presence of both a cyano and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(5-cyano-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H11NO3/c1-7(11(13)14)9-5-8(6-12)3-4-10(9)15-2/h3-5,7H,1-2H3,(H,13,14)

InChI Key

FEQCKPARFIPCFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C#N)OC)C(=O)O

Origin of Product

United States

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